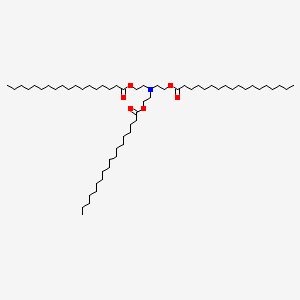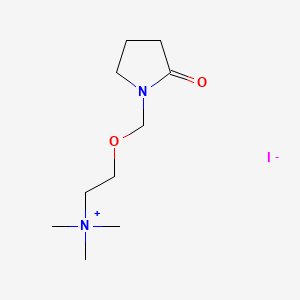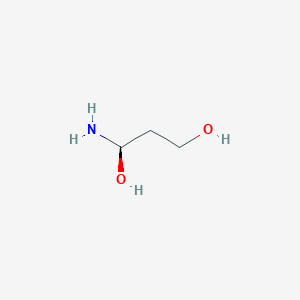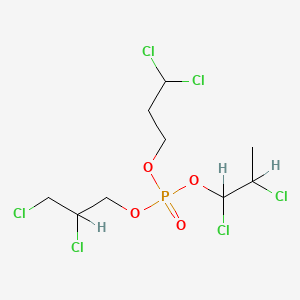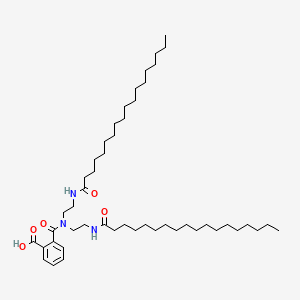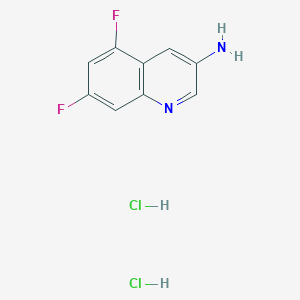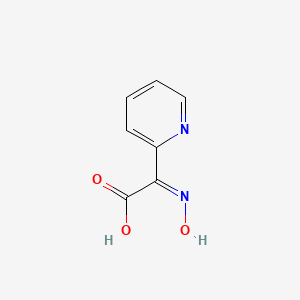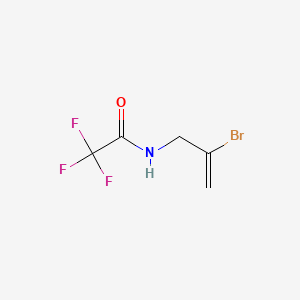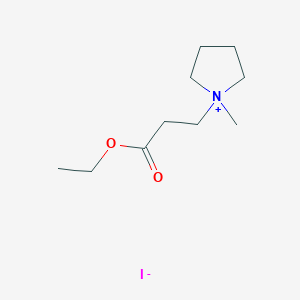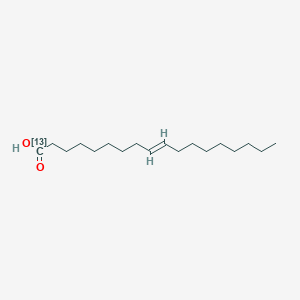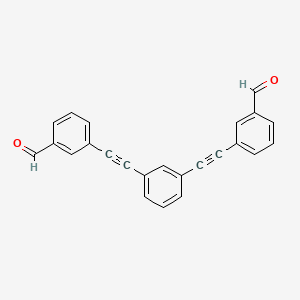
1,3-Bis(3-formylphenylethynyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(3-formylphenylethynyl)benzene is an organic compound with the molecular formula C24H14O2 It is a derivative of benzene, featuring two formylphenylethynyl groups attached to the 1 and 3 positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(3-formylphenylethynyl)benzene can be synthesized through a multi-step process involving the following key steps:
Sonogashira Coupling Reaction: This reaction involves the coupling of 1,3-diiodobenzene with 3-ethynylbenzaldehyde in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,3-Bis(3-formylphenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 1,3-Bis(3-carboxyphenylethynyl)benzene.
Reduction: 1,3-Bis(3-hydroxyphenylethynyl)benzene.
Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.
科学的研究の応用
1,3-Bis(3-formylphenylethynyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
作用機序
The mechanism of action of 1,3-Bis(3-formylphenylethynyl)benzene is primarily related to its ability to participate in various chemical reactions due to the presence of formyl groups and the conjugated ethynylbenzene system. The formyl groups can undergo nucleophilic addition reactions, while the ethynylbenzene system can participate in π-π interactions and conjugation with other aromatic systems. These properties make it a versatile compound for various applications.
類似化合物との比較
Similar Compounds
1,4-Bis(3-formylphenylethynyl)benzene: Similar structure but with formylphenylethynyl groups at the 1 and 4 positions.
1,3-Bis(phenylethynyl)benzene: Lacks the formyl groups, resulting in different reactivity and applications.
1,3-Bis(4-formylphenylethynyl)benzene: Similar structure but with formyl groups at the 4 positions of the phenylethynyl groups.
Uniqueness
1,3-Bis(3-formylphenylethynyl)benzene is unique due to the specific positioning of the formylphenylethynyl groups, which influences its chemical reactivity and potential applications. The presence of formyl groups at the 3 positions allows for specific interactions and reactions that are not possible with other similar compounds.
特性
分子式 |
C24H14O2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
3-[2-[3-[2-(3-formylphenyl)ethynyl]phenyl]ethynyl]benzaldehyde |
InChI |
InChI=1S/C24H14O2/c25-17-23-8-2-6-21(15-23)12-10-19-4-1-5-20(14-19)11-13-22-7-3-9-24(16-22)18-26/h1-9,14-18H |
InChIキー |
QLKMWQVVRDSPCZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C#CC2=CC(=CC=C2)C#CC3=CC=CC(=C3)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


